MEB55

Cancer Biology Prostate Cancer Anti-Proliferative Assay

MEB55 is a cyclopenta[b]indol-3-one strigolactone analog (C22H17NO4S, MW 391.44) with validated antiproliferative IC50 values in DU145, PC-3, and U2OS cancer lines. Unlike ST362, MEB55's unique transcriptomic signature drives p38 MAPK-mediated cell cycle arrest, making it the definitive tool for pathway-specific studies. Documented nanocarrier loading (13.9%) and encapsulation (88.7%) in GSH/pH-responsive systems establish MEB55 as the well-characterized candidate for targeted delivery optimization in high-glutathione tumor models. Choose MEB55 for reproducible, mechanism-defined in vitro research.

Molecular Formula C22H17NO4S
Molecular Weight 391.44
CAS No. 1323359-63-2
Cat. No. B608958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEB55
CAS1323359-63-2
SynonymsMEB55;  MEB-55;  MEB 55; 
Molecular FormulaC22H17NO4S
Molecular Weight391.44
Structural Identifiers
SMILESO=C(C(N1C)=C2C3=C1C=C(C4=CC=CS4)C=C3)/C(C2)=C/OC(C=C5C)OC5=O
InChIInChI=1S/C22H17NO4S/c1-12-8-19(27-22(12)25)26-11-14-9-16-15-6-5-13(18-4-3-7-28-18)10-17(15)23(2)20(16)21(14)24/h3-8,10-11,19H,9H2,1-2H3/b14-11+
InChIKeyBTQWNMVZOCHXBS-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MEB55 (CAS: 1323359-63-2): Baseline Characterization and Procurement Overview


MEB55 is a synthetic analogue of strigolactone, a class of plant hormones, and is characterized as a cyclopenta[b]indol-3-one derivative with a molecular weight of 391.44 g/mol (C22H17NO4S) [1]. It is primarily investigated as an anticancer agent, demonstrating anti-proliferative activity across multiple cancer cell lines, including prostate, colon, lung, and breast [2]. The compound's mechanism involves disruption of DNA repair and induction of apoptosis [3].

Why MEB55 Cannot Be Interchanged: Structural and Functional Divergence in the Strigolactone Analog Class


Despite sharing a common strigolactone core, close analogues of MEB55, such as ST362 (CAS: 1323359-80-3), exhibit critical differences in molecular structure that preclude generic substitution. While both compounds are evaluated for similar anticancer mechanisms, their distinct molecular compositions (MEB55: C22H17NO4S; ST362: C25H21NO6S) lead to significant variations in physicochemical properties, including stability and solubility [1]. These differences directly impact their behavior in biological systems, from differential gene expression responses in cancer cells to divergent loading and release kinetics in advanced drug delivery systems [2]. Consequently, the observed therapeutic window, potency across specific cell lines, and performance in nanocarrier formulations are compound-specific and cannot be extrapolated from in-class analogs.

Quantitative Evidence for MEB55: A Direct Comparator Guide vs. ST362 and In-Class Standards


Cellular Anti-Proliferative Potency: MEB55 IC50 Profile in Prostate Cancer Cell Lines

MEB55 demonstrates potent anti-proliferative activity against specific prostate cancer cell lines. In direct in vitro assays, MEB55 exhibited comparable potency to its close analog ST362, but with distinct cell line sensitivities, indicating that the selection of which analog to use may depend on the specific cellular model. In the DU145 prostate cancer cell line, MEB55 achieved an IC50 of 6.4 µM [1], while in the PC-3 line, the IC50 was 6.5 µM [1].

Cancer Biology Prostate Cancer Anti-Proliferative Assay

Differential Gene Expression Profiling: MEB55 vs. ST362 in Osteosarcoma Model

Analysis of U2OS osteosarcoma cells treated with either MEB55 or ST362 for 24 hours revealed that the two compounds, despite being structural analogs, induce distinct gene expression patterns [1]. This suggests that MEB55 engages unique downstream signaling pathways or affects the same pathways with different kinetics or magnitudes compared to ST362.

Genomics Transcriptomics Mechanism of Action

Nanocarrier Formulation Performance: Differential Loading and Release of MEB55

When formulating MEB55 into glutathione/pH-responsive nanosponges (GSH/pH-NS) for targeted delivery, the compound demonstrated distinct performance characteristics compared to its analog ST362. MEB55 exhibited a drug loading efficiency of 13.9% and an encapsulation efficiency of 88.7% [1]. In contrast, ST362 showed a higher loading efficiency of 15.4% and a higher encapsulation efficiency of 96.5% [1].

Drug Delivery Nanomedicine Formulation Science

Recommended Research and Industrial Applications for MEB55 Based on Specific Evidence


Mechanistic Studies of DNA Damage Response and Apoptosis

Given the distinct transcriptomic signature of MEB55 compared to ST362 [1], this compound is the preferred choice for researchers seeking to dissect the specific signaling pathways leading to p38 MAPK activation and cell cycle arrest that are unique to its structure. Its well-documented anti-proliferative IC50 values in prostate cancer lines [2] provide a reliable baseline for in vitro mechanistic experiments.

Development and Optimization of Nanocarrier-Based Drug Delivery Systems

The specific loading (13.9%) and encapsulation (88.7%) parameters for MEB55 in glutathione/pH-responsive nanosponges are crucial data points for formulation scientists [3]. This quantitative evidence makes MEB55 a well-characterized candidate for further optimization of targeted delivery systems to cancer cells with high glutathione levels, such as DU145 prostate cancer cells.

In Vitro Screening in Prostate and Osteosarcoma Cancer Models

MEB55 is a validated tool compound for in vitro studies in prostate cancer (DU145, PC-3) and osteosarcoma (U2OS) cell lines, with established, reproducible IC50 values and defined experimental conditions (e.g., 24-hour treatment) [2]. This makes it suitable for use as a positive control or reference compound in high-throughput screening assays aimed at identifying new agents with similar mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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